molecular formula C14H13N3O2 B8043242 7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one

7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one

Cat. No.: B8043242
M. Wt: 255.27 g/mol
InChI Key: PXWRMIUUUBSWOM-UHFFFAOYSA-N
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Description

7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring in its structure enhances its chemical reactivity and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups attached to the triazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-2-one and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of chromen-2-one are being investigated for their potential as therapeutic agents. The presence of the triazole ring can enhance the compound’s ability to bind to enzymes and receptors, potentially leading to the development of new drugs for treating infections, cancer, and other diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one involves its interaction with various molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The chromen-2-one core can also interact with DNA and proteins, potentially leading to the modulation of biological pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Methyl-5-phenyltriazol-2-yl)chromen-2-one
  • 7-(4-Ethyl-5-phenyltriazol-2-yl)chromen-2-one
  • 7-(4-Propyl-5-methyltriazol-2-yl)chromen-2-one

Uniqueness

7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one is unique due to the specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The ethyl and methyl groups provide a distinct steric and electronic environment, potentially leading to different interactions with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-(4-ethyl-5-methyltriazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-3-12-9(2)15-17(16-12)11-6-4-10-5-7-14(18)19-13(10)8-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWRMIUUUBSWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(N=C1C)C2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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